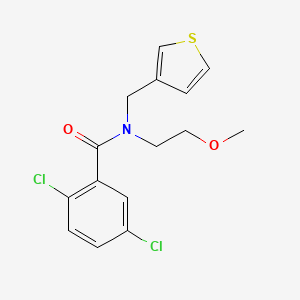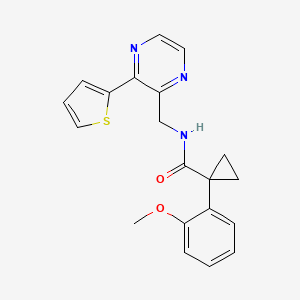
1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide, due to its complex structure involving a cyclopropane ring, a methoxyphenyl group, and a thiophenyl-pyrazinyl moiety, is likely to be of interest in synthetic chemistry for the synthesis of novel organic compounds. For example, compounds with similar structural features have been synthesized and characterized, providing insights into their chemical properties and potential applications. The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further transformation into pyrazolo[1,5-a]pyrimidine derivatives illustrate the potential of such compounds in medicinal chemistry and drug design (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activity
Compounds structurally related to 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide have been evaluated for their biological activities, including cytotoxicity against various cancer cell lines. For instance, derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis
The determination of the crystal structure of compounds with similar features to 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide can provide valuable information regarding their conformation, molecular interactions, and potential binding modes with biological targets. For example, the crystal structure analysis of a novel pyrazole derivative revealed its three-dimensional conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and biological activity (Kumara et al., 2018).
Antimicrobial and Antioxidant Studies
Derivatives of compounds structurally related to 1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights their potential application in developing new therapeutic agents with antimicrobial and antioxidant properties (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-16-6-3-2-5-14(16)20(8-9-20)19(24)23-13-15-18(22-11-10-21-15)17-7-4-12-26-17/h2-7,10-12H,8-9,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJKQKRYBQEKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)
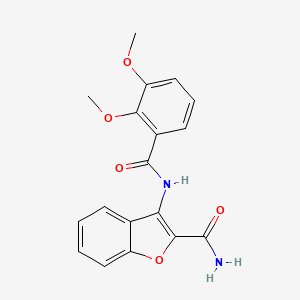
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)

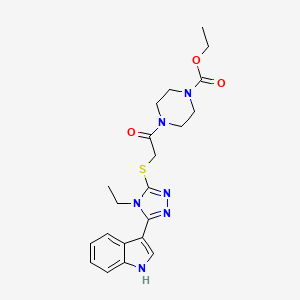
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2428302.png)
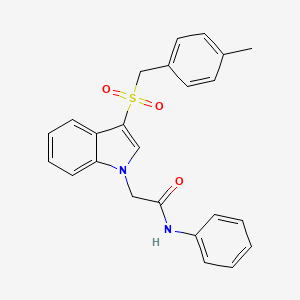
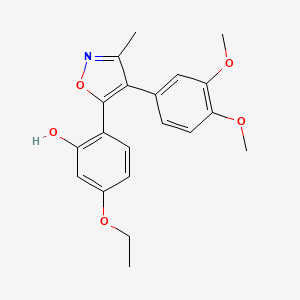
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)
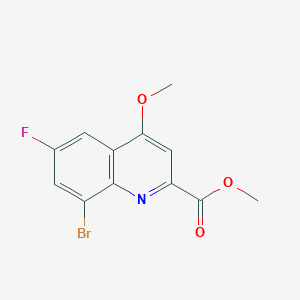
![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)
